molecular formula C10H17NO4 B12868389 tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid

Cat. No.: B12868389
M. Wt: 215.25 g/mol
InChI Key: MYGKUOSDOTUZAE-MLWJPKLSSA-N
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Description

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a tetrahydrofuran ring, and a carbamic acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid typically involves the protection of amino acids using tert-butyl esters. One common method involves the reaction of protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method provides good yields and is compatible with a variety of amino acid side chains and substituents.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems. These systems enable the efficient and sustainable synthesis of tert-butyl esters by facilitating the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is preferred for its versatility and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group using trifluoroacetic acid results in the formation of the corresponding carbamic acid .

Scientific Research Applications

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid involves the formation and cleavage of the tert-butyl carbocation. The stability of the tert-butyl carbocation facilitates the deprotection of the carbamate group under acidic conditions . This mechanism is crucial for its use as a protecting group in peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the tetrahydrofuran ring.

    tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamate: Similar but with different substituents on the tetrahydrofuran ring.

Uniqueness

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid is unique due to its combination of a tert-butyl group, a tetrahydrofuran ring, and a carbamic acid moiety. This unique structure imparts specific reactivity and stability, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl-[(3S)-4-methyl-2-oxooxolan-3-yl]carbamic acid

InChI

InChI=1S/C10H17NO4/c1-6-5-15-8(12)7(6)11(9(13)14)10(2,3)4/h6-7H,5H2,1-4H3,(H,13,14)/t6?,7-/m0/s1

InChI Key

MYGKUOSDOTUZAE-MLWJPKLSSA-N

Isomeric SMILES

CC1COC(=O)[C@H]1N(C(=O)O)C(C)(C)C

Canonical SMILES

CC1COC(=O)C1N(C(=O)O)C(C)(C)C

Origin of Product

United States

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